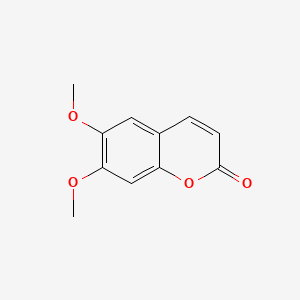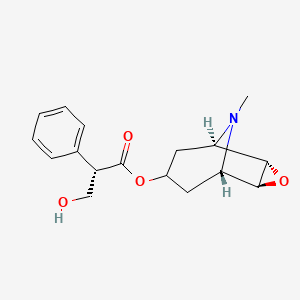
セラトロダスト
概要
説明
Seratrodast is a thromboxane A2 receptor antagonist primarily used in the treatment of asthma. It was the first thromboxane A2 receptor antagonist developed as an anti-asthmatic drug and received marketing approval in Japan in 1997 . The compound is known for its ability to inhibit bronchoconstriction, vasoconstriction, mucous secretion, and airway hyper-responsiveness, which are common symptoms in asthma patients .
科学的研究の応用
Seratrodast has a wide range of scientific research applications, including:
作用機序
Target of Action
Seratrodast primarily targets the Thromboxane A2 receptor (TP receptor) . The TP receptor is a protein that plays a crucial role in the contraction of smooth muscles, platelet aggregation, and the release of certain neurotransmitters .
Mode of Action
Seratrodast acts as an antagonist to the TP receptor . By selectively inhibiting this receptor, it effectively blocks the pathways that lead to airway narrowing and inflammation . When Thromboxane A2 (TXA2) binds to its receptor on smooth muscle cells in the airways, it triggers a cascade of reactions that result in muscle contraction, leading to the narrowing of the airways .
Biochemical Pathways
The primary biochemical pathway affected by Seratrodast is the Thromboxane A2 (TXA2) pathway . TXA2 is a potent vasoconstrictor and bronchoconstrictor and plays a significant role in the pathophysiology of asthma . By blocking the TP receptor, Seratrodast inhibits the action of TXA2, thereby reducing bronchoconstriction, vasoconstriction, mucous secretion, and airway hyper-responsiveness .
Pharmacokinetics
The pharmacokinetics of Seratrodast have been studied in healthy volunteers. The absorption of Seratrodast is relatively rapid with maximum plasma concentrations obtained in 3 to 4 hours . The plasma concentrations of Seratrodast increase proportionally with dose between the 160 and 240mg doses . The oral clearance and terminal half-life averaged 0.9 L/h and 22 hours, respectively, after single-dose administration . As expected from the terminal half-life, Seratrodast accumulates predictably upon once-daily multiple administration, and steady-state is ultimately reached within 7 days of administration .
Result of Action
The molecular and cellular effects of Seratrodast’s action primarily involve the reduction of bronchoconstriction, vasoconstriction, mucous secretion, and airway hyper-responsiveness . This results in the alleviation of asthma symptoms, making it an effective treatment for this condition .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Seratrodast. For instance, co-administration with certain drugs like paracetamol or cephem antibiotics increases the risk of liver damage . Use with aspirin increases the bioavailability of Seratrodast .
生化学分析
Biochemical Properties
Seratrodast interacts with the thromboxane A2 receptor, acting as an antagonist . Thromboxane A2 is generated in the lungs of people with asthma, and when it signals through the thromboxane receptor, it causes bronchoconstriction, vasoconstriction, mucous secretion, and airway hyper-responsiveness . By inhibiting the activity of the thromboxane receptor, Seratrodast blocks the effects of TXA2 .
Cellular Effects
Seratrodast has a significant impact on various types of cells and cellular processes. It influences cell function by preventing platelet aggregation and tumor thrombosis . This is achieved by effectively inhibiting the expression of TXA2R .
Molecular Mechanism
The molecular mechanism of Seratrodast involves its action as a thromboxane A2 receptor antagonist . It binds to the thromboxane A2 receptor, blocking the effects of TXA2 . This prevents the bronchoconstriction, vasoconstriction, mucous secretion, and airway hyper-responsiveness that TXA2 would typically cause .
Temporal Effects in Laboratory Settings
The plasma concentrations of Seratrodast increase proportionally with dose between the 160 and 240mg doses . Steady-state plasma concentrations of Seratrodast are reached within 4–5 days . Seratrodast is slowly cleared, mainly by hepatic biotransformation .
Metabolic Pathways
Seratrodast is metabolized in the body, undergoing various transformations . The specific metabolic pathways that Seratrodast is involved in, including any enzymes or cofactors that it interacts with, are not fully detailed in the available literature.
Transport and Distribution
Seratrodast is absorbed relatively rapidly, with maximum plasma concentrations obtained in 3 to 4 hours . The specific transporters or binding proteins that Seratrodast interacts with, as well as any effects on its localization or accumulation, are not fully detailed in the available literature.
準備方法
Synthetic Routes and Reaction Conditions: Seratrodast can be synthesized through various methods. One common approach involves the preparation of the compound by reacting 7-phenyl-7-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)heptanoic acid with appropriate reagents under controlled conditions . The reaction typically involves the use of solvents like methanol and requires precise temperature and pH control to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of Seratrodast involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification . The process includes the preparation of a standard stock solution of Seratrodast, followed by dilution and purification to achieve the desired concentration and purity levels .
化学反応の分析
Types of Reactions: Seratrodast undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of Seratrodast, each with unique pharmacological properties .
類似化合物との比較
Ramatroban: Another thromboxane receptor antagonist used in the treatment of allergic rhinitis and asthma.
Comparison:
Uniqueness: Unlike thromboxane synthase inhibitors such as ozagrel, Seratrodast does not affect thrombus formation, time to occlusion, or bleeding time. This makes it a safer option for patients with a risk of bleeding disorders.
特性
IUPAC Name |
7-phenyl-7-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O4/c1-14-15(2)22(26)20(16(3)21(14)25)18(17-10-6-4-7-11-17)12-8-5-9-13-19(23)24/h4,6-7,10-11,18H,5,8-9,12-13H2,1-3H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVKEHDGYSLCCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)C)C(CCCCCC(=O)O)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021397 | |
| Record name | (+-)-7-(3,5,6-trimethyl-1,4-benzoquinon-2-yl)-7-phenylheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112665-43-7 | |
| Record name | Seratrodast | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112665-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Seratrodast [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112665437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Seratrodast | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06739 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SERATRODAST | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759640 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+-)-7-(3,5,6-trimethyl-1,4-benzoquinon-2-yl)-7-phenylheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(3,5,6-Trimethyl-1,4-benzoquinon-2-yl)-7-phenylheptanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SERATRODAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U58JM421N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


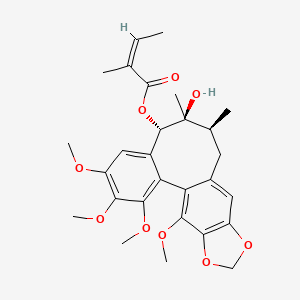
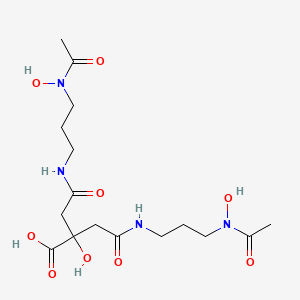
![(5E,9Z)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-10-carbaldehyde](/img/structure/B1681560.png)
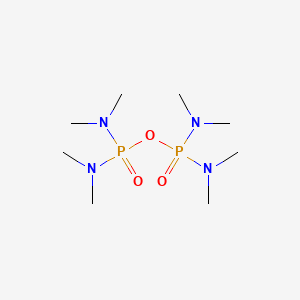



![3-oxo-3-[[(10E,12Z,20E)-5,7,9,19,23,25,27,31,33,34,35-undecahydroxy-8,14,18,22,26,30-hexamethyl-15-[(E)-4-methyl-12-[(N'-methylcarbamimidoyl)amino]dodec-8-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,20-trien-3-yl]oxy]propanoic acid](/img/structure/B1681567.png)
